molecular formula C23H16BrNO3 B214537 5-bromo-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one

5-bromo-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one

Cat. No. B214537
M. Wt: 434.3 g/mol
InChI Key: FKGDUBDBCZQBNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of indole, a heterocyclic organic compound widely used in the pharmaceutical industry.

Mechanism of Action

The mechanism of action of 5-bromo-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one is not yet fully understood. However, studies have suggested that this compound exerts its anti-cancer activity through the induction of apoptosis, a process of programmed cell death. Furthermore, this compound has also been found to inhibit the activity of various enzymes involved in cancer cell proliferation, such as topoisomerase II and DNA polymerase.
Biochemical and Physiological Effects
Studies have shown that 5-bromo-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one exhibits various biochemical and physiological effects. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells, inhibit the activity of various enzymes involved in cancer cell proliferation, and possess anti-inflammatory and anti-oxidant properties. Furthermore, this compound has also been found to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 5-bromo-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one in lab experiments is its potent anti-cancer activity. This compound has been found to exhibit activity against various cancer cell lines, making it a potential candidate for the development of new anti-cancer drugs. Furthermore, this compound has also been found to possess anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability for research purposes.

Future Directions

There are several future directions for the research on 5-bromo-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one. One of the most promising directions is the development of new anti-cancer drugs based on this compound. Furthermore, the anti-inflammatory and anti-oxidant properties of this compound make it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases. Additionally, the antibacterial and antifungal activity of this compound may lead to the development of new antibiotics. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
Conclusion
In conclusion, 5-bromo-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound exhibits potent anti-cancer activity, anti-inflammatory and anti-oxidant properties, and antibacterial and antifungal activity. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.

Synthesis Methods

The synthesis of 5-bromo-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one is a multi-step process that involves the reaction of various chemical reagents. The most commonly used method for synthesizing this compound is the one-pot synthesis method. This method involves the reaction of 2-naphthoyl chloride with propargyl alcohol in the presence of a base, followed by the reaction of the resulting intermediate with 5-bromo-3-hydroxyindolin-2-one in the presence of a catalyst. The final product is obtained after purification through column chromatography.

Scientific Research Applications

5-bromo-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential applications in various fields of research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound exhibits potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Furthermore, this compound has also been found to possess anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.

properties

Product Name

5-bromo-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one

Molecular Formula

C23H16BrNO3

Molecular Weight

434.3 g/mol

IUPAC Name

5-bromo-3-hydroxy-3-(2-naphthalen-2-yl-2-oxoethyl)-1-prop-2-ynylindol-2-one

InChI

InChI=1S/C23H16BrNO3/c1-2-11-25-20-10-9-18(24)13-19(20)23(28,22(25)27)14-21(26)17-8-7-15-5-3-4-6-16(15)12-17/h1,3-10,12-13,28H,11,14H2

InChI Key

FKGDUBDBCZQBNX-UHFFFAOYSA-N

SMILES

C#CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC4=CC=CC=C4C=C3)O

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC4=CC=CC=C4C=C3)O

Origin of Product

United States

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